Ethyl 2-(2-chloropyridin-3-yl)-2-methylpropanoate
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Overview
Description
Ethyl 2-(2-chloropyridin-3-yl)-2-methylpropanoate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloropyridine moiety attached to a methylpropanoate ester group. It is commonly used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloropyridin-3-yl)-2-methylpropanoate typically involves the reaction of 2-chloropyridine with ethyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques such as distillation and chromatography ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloropyridin-3-yl)-2-methylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyridine ring to a piperidine ring.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl or styrene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or primary amines in solvents like ethanol or THF.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like ether or THF.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or piperidine derivatives.
Coupling Reactions: Biaryl or styrene derivatives.
Scientific Research Applications
Ethyl 2-(2-chloropyridin-3-yl)-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chloropyridin-3-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-(2-chloropyridin-3-yl)-2-methylpropanoate can be compared with other similar compounds, such as:
Ethyl 2-(2-chloropyridin-3-yl)acetate: Similar structure but lacks the methyl group on the propanoate moiety.
Methyl 2-(2-chloropyridin-3-yl)acetate: Similar structure but has a methyl ester instead of an ethyl ester.
2-(2-Chloropyridin-3-yl)acetic acid: Similar structure but has a carboxylic acid group instead of an ester group.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H14ClNO2 |
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Molecular Weight |
227.69 g/mol |
IUPAC Name |
ethyl 2-(2-chloropyridin-3-yl)-2-methylpropanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-4-15-10(14)11(2,3)8-6-5-7-13-9(8)12/h5-7H,4H2,1-3H3 |
InChI Key |
VAVHSYKXIRUBLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=C(N=CC=C1)Cl |
Origin of Product |
United States |
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